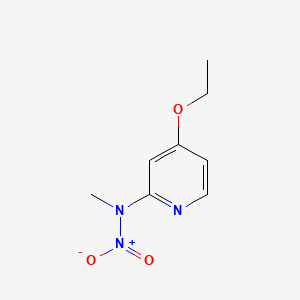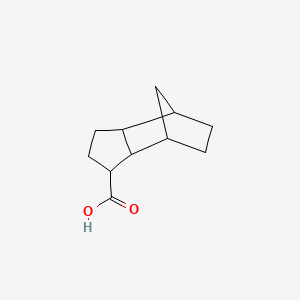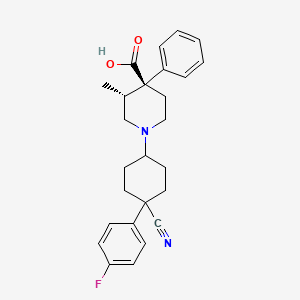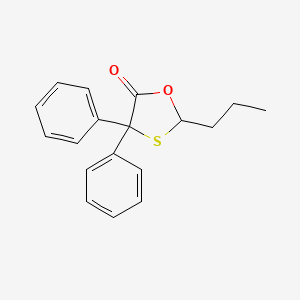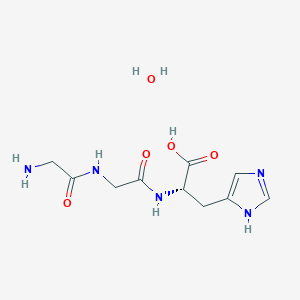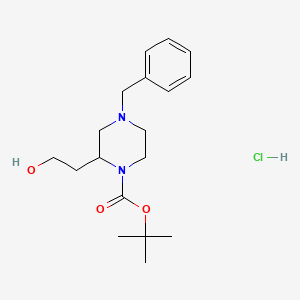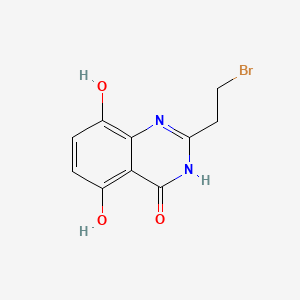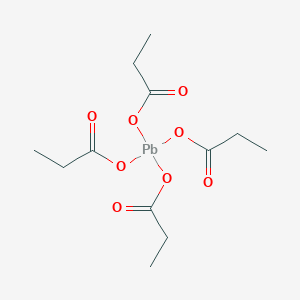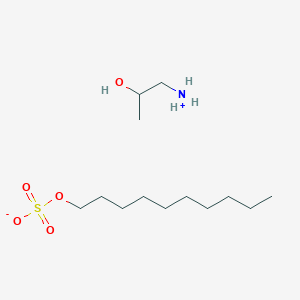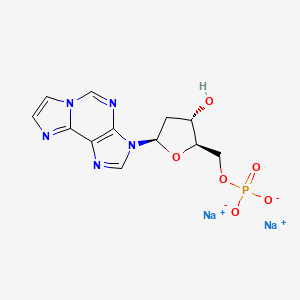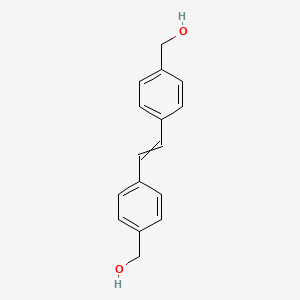
4,4'-Stilbenedimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenedimethanol typically involves the reduction of 4,4’-dinitrostilbene. One common method includes the use of stannous chloride (SnCl2) as a reducing agent . The reaction proceeds under mild conditions, often in an alcoholic solvent, to yield the desired product.
Industrial Production Methods: Industrial production of 4,4’-Stilbenedimethanol may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary based on cost and availability. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4,4’-Stilbenedimethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Stannous chloride (SnCl2) is frequently used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for converting hydroxyl groups to tosylates.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: More reduced stilbene derivatives.
Substitution: Tosylates and other substituted derivatives.
科学研究应用
4,4’-Stilbenedimethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4,4’-Stilbenedimethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its structural similarity to other stilbenes suggests it may interact with cellular pathways involved in inflammation and cell proliferation .
相似化合物的比较
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A potent anticancer agent with a similar stilbene core structure.
Uniqueness: 4,4’-Stilbenedimethanol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
[4-[2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2 |
InChI 键 |
IQGIEQUZEXHPME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
